2-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Description
2-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that features both a chloromethyl and a trifluoromethyl group attached to an imidazo[1,2-a]pyridine core
Properties
IUPAC Name |
2-(chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3N2/c10-3-7-5-15-4-6(9(11,12)13)1-2-8(15)14-7/h1-2,4-5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZFGJBEZDPBRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1C(F)(F)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80554874 | |
| Record name | 2-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80554874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118000-42-3 | |
| Record name | 2-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80554874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
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Precursor Preparation :
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6-Trifluoromethyl-2-aminopyridine is reacted with α-chloromethyl ketone (e.g., chloroacetone) in a polar aprotic solvent (e.g., DMF or DCE).
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Acid catalysis (e.g., p-toluenesulfonic acid, p-TsOH) facilitates imine formation, followed by intramolecular cyclization to yield the imidazo[1,2-a]pyridine core.
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Optimization Parameters :
Critical Analysis
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Regioselectivity : The electron-withdrawing -CF₃ group directs cyclization to position 6, minimizing byproducts.
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Chloromethyl Incorporation : The α-chloromethyl ketone ensures direct introduction of the -CH₂Cl group without post-synthetic modification.
Alternative Pathways via Post-Synthetic Modification
Hydroxymethyl to Chloromethyl Conversion
A patent by EP1539751B1 describes a two-step process for functionalizing imidazo[1,2-a]pyridines:
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Hydroxymethyl Intermediate Synthesis :
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Chlorination with PBr₃ :
Advantages and Limitations
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Advantages : High purity (>95%) and scalability.
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Limitations : Requires handling of corrosive PBr₃ and generates HBr as a byproduct.
Trifluoromethylation Strategies
Challenges
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Positional Selectivity : Ensuring CF₃ incorporation at position 6 requires directing groups or steric control.
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Compatibility : CF₃ reagents may interfere with pre-existing chloromethyl groups.
Comparative Evaluation of Methods
Scalability and Industrial Relevance
The cyclocondensation route (Section 2) is preferred for large-scale synthesis due to:
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation might introduce a carbonyl group .
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research has indicated that imidazo[1,2-a]pyridine derivatives exhibit potential anticancer properties. For instance, compounds similar to 2-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine have been studied for their ability to inhibit specific kinases involved in cancer cell proliferation. A study demonstrated that these compounds could induce apoptosis in cancer cells by targeting the PI3K/Akt signaling pathway, which is crucial for cell survival and growth .
2. Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Its structural characteristics allow it to interact with bacterial membranes or inhibit essential enzymes, leading to bacterial cell death. Preliminary studies suggest efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
Agrochemicals
1. Pesticide Development
The trifluoromethyl group in this compound enhances its lipophilicity and biological activity, making it suitable for use in agrochemicals. Research indicates that derivatives of this compound can serve as effective pesticides by disrupting insect growth regulators or acting as herbicides against specific weed species .
Materials Science
1. Polymer Chemistry
In materials science, the incorporation of this compound into polymer matrices has been explored for creating functional materials with enhanced thermal stability and chemical resistance. The compound's ability to form covalent bonds with polymer chains can lead to the development of advanced materials for coatings and adhesives .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Activity | Investigated the effects of imidazo[1,2-a]pyridine derivatives on cancer cells | Demonstrated significant apoptosis induction in specific cancer cell lines |
| Antimicrobial Efficacy | Evaluated against various bacterial strains | Showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria |
| Pesticidal Properties | Assessed as a potential herbicide | Found effective against certain weed species with minimal phytotoxicity |
| Polymer Integration | Studied for enhancing polymer properties | Resulted in improved thermal stability and chemical resistance in polymer composites |
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The chloromethyl group can act as a reactive site for further chemical modifications or interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Lacks the chloromethyl and trifluoromethyl groups but shares the core structure.
2-(Chloromethyl)imidazo[1,2-a]pyridine: Similar but without the trifluoromethyl group.
6-(Trifluoromethyl)imidazo[1,2-a]pyridine: Similar but without the chloromethyl group
Uniqueness
2-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to the presence of both chloromethyl and trifluoromethyl groups, which confer distinct chemical reactivity and physical properties. These functional groups can enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable compound for various applications .
Biological Activity
2-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on current research findings.
- Molecular Formula : C₉H₆ClF₃N₂
- Molecular Weight : 234.606 g/mol
- Melting Point : 74-75 °C
- CAS Number : 118000-42-3
Biological Activity Overview
Imidazo[1,2-a]pyridine derivatives, including this compound, exhibit a wide range of biological activities:
- Anticancer : Several studies have indicated that imidazo[1,2-a]pyridine derivatives possess significant anticancer properties. They have been shown to inhibit tumor growth in various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.
- Antimicrobial : The compound has demonstrated antimicrobial activity against a variety of pathogens. Its efficacy against both bacterial and fungal strains makes it a candidate for further development as an antimicrobial agent.
- Anti-inflammatory : Research has highlighted its potential in reducing inflammation. The compound's ability to inhibit cyclooxygenase (COX) enzymes suggests it could be useful in treating inflammatory diseases.
Structure-Activity Relationships (SAR)
The biological activity of imidazo[1,2-a]pyridine derivatives is closely related to their chemical structure. Key findings include:
- The presence of the trifluoromethyl group significantly enhances the compound's lipophilicity and biological activity.
- Substituents at the chloromethyl position can modulate the compound's interaction with biological targets, influencing its pharmacological profile.
Anticancer Activity
A study published in the Journal of Heterocyclic Chemistry highlighted that imidazo[1,2-a]pyridine derivatives exhibit potent anticancer effects. In vitro assays demonstrated that these compounds could effectively inhibit cancer cell proliferation across multiple cancer types, including breast and lung cancer cells .
Antimicrobial Efficacy
Research conducted on various derivatives of imidazo[1,2-a]pyridine showed promising results against both Gram-positive and Gram-negative bacteria. The compounds were tested using standard disk diffusion methods, revealing significant zones of inhibition compared to control groups .
Anti-inflammatory Effects
In vivo studies have shown that imidazo[1,2-a]pyridine derivatives can reduce inflammation in animal models. The inhibition of COX enzymes was measured, with IC50 values indicating comparable efficacy to established anti-inflammatory drugs such as indomethacin .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₉H₆ClF₃N₂ |
| Molecular Weight | 234.606 g/mol |
| Melting Point | 74-75 °C |
| CAS Number | 118000-42-3 |
| Anticancer IC50 | Varies by cell type |
| Antimicrobial Activity | Effective against multiple strains |
Q & A
Q. What are the standard synthetic routes for preparing 2-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine?
The compound is typically synthesized via SRN1 reactions involving 2-chloromethyl-6-halogeno-imidazo[1,2-a]pyridine intermediates. Key steps include cyclocondensation of 2-aminopyridine derivatives with chloroacetone, followed by nitration or halogenation. Phosphorus oxychloride is often used to introduce the chloromethyl group, while trifluoromethylation may involve fluorinating agents or pre-functionalized building blocks . Substitution reactions under mild conditions (e.g., NaBH4 for reduction) preserve the imidazo[1,2-a]pyridine core .
Q. What spectroscopic techniques are most effective for characterizing this compound?
1H/13C NMR confirms regiochemistry and substituent positions, with distinct shifts for the chloromethyl (~4.5 ppm) and trifluoromethyl groups. HRMS validates molecular weight, while HPLC (with UV detection at 254 nm) assesses purity. X-ray crystallography resolves ambiguous stereochemistry in crystalline derivatives .
Q. What biological targets are commonly studied for imidazo[1,2-a]pyridine derivatives?
Targets include COX-2 (anti-inflammatory), GABA receptors (sedative-hypnotic activity), and kinases (anticancer). Assays involve enzyme inhibition studies (IC50 determination via fluorogenic substrates) and receptor-binding assays using radiolabeled ligands. For example, COX-2 inhibition is measured via prostaglandin E2 ELISA .
Q. What stability considerations apply to this compound during storage?
The chloromethyl group is moisture-sensitive. Store under inert gas (N2/Ar) at –20°C in amber vials. Decomposition occurs above 40°C, necessitating avoidance of heat sources. Use gloveboxes for handling to prevent hydrolysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in multi-step syntheses?
Automated flow reactors enhance reproducibility in halogenation steps by maintaining precise temperature (±1°C) and residence time. For SRN1 reactions, polar aprotic solvents (DMF, DMSO) increase nucleophile reactivity, while Cu(I) catalysts (e.g., CuBr) accelerate substitutions at the chloromethyl site . Post-reaction purification via flash chromatography (silica gel, hexane/EtOAc gradient) removes byproducts.
Q. How does the chloromethyl group’s reactivity compare to other halogenated analogs?
The chloromethyl group exhibits higher electrophilicity than bromo/iodo analogs due to reduced steric hindrance, enabling faster SN2 reactions. However, it is less reactive in radical pathways compared to bromine. In SRN1 reactions, only the chloromethyl group participates, leaving trifluoromethyl intact, as shown in kinetic studies .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies (e.g., varying IC50 values for kinase inhibition) arise from assay conditions. Standardize protocols using ATP concentration (1 mM) and pre-incubation times . Cross-validate via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Meta-analyses of SAR studies highlight substituent effects—e.g., trifluoromethyl enhances lipophilicity and target engagement .
Q. How can computational methods guide derivative design?
Molecular docking (AutoDock Vina) predicts binding poses to targets like COX-2, prioritizing substituents at C-3/C-6. DFT calculations (Gaussian 09) model electronic effects of trifluoromethyl on HOMO/LUMO levels, correlating with redox stability. MD simulations (GROMACS) assess protein-ligand complex stability over 100-ns trajectories .
Q. What catalytic advances improve imidazo[1,2-a]pyridine synthesis?
Pd-catalyzed C-H activation enables direct functionalization of the pyridine ring, bypassing pre-halogenation. Cu-catalyzed three-component couplings (aldehyde + alkyne + aminopyridine) streamline one-pot syntheses with >80% yields. Asymmetric catalysis using chiral ligands (e.g., BINAP) achieves enantioselective substitutions .
Q. How does the trifluoromethyl group modulate bioactivity?
The electron-withdrawing effect of CF3 increases metabolic stability by reducing CYP450-mediated oxidation. It enhances lipophilicity (logP +0.9), improving blood-brain barrier penetration for CNS targets. In SAR studies, CF3 at C-6 boosts anticancer activity 10-fold compared to methyl analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
